molecular formula C25H35N5O2 B2987519 N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 941914-17-6

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Cat. No.: B2987519
CAS No.: 941914-17-6
M. Wt: 437.588
InChI Key: AYWDENMYRVZQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide ( 941914-17-6) is an oxalamide-based compound of significant interest in chemical and pharmaceutical research. With a molecular formula of C25H35N5O2 and a molecular weight of 437.58 g/mol, this reagent features a complex structure that integrates a 4-ethylphenyl group and a substituted phenyl side chain with dimethylamino and 4-methylpiperazinyl moieties . This specific molecular architecture suggests potential for diverse biological activity, making it a valuable scaffold for drug discovery and development. The compound is offered with a purity of 90% or higher and is available for research purposes in various quantities, from 1mg to 100mg . Its structural characteristics, including the presence of multiple hydrogen bond donors and acceptors, indicate potential utility in the study of protein-protein interactions or as a building block in medicinal chemistry for the synthesis of more complex molecules. This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c1-5-19-6-10-21(11-7-19)27-25(32)24(31)26-18-23(30-16-14-29(4)15-17-30)20-8-12-22(13-9-20)28(2)3/h6-13,23H,5,14-18H2,1-4H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWDENMYRVZQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural components suggest possible interactions with various biological targets, leading to diverse therapeutic applications.

  • Molecular Formula : C23H30N6O4
  • Molecular Weight : 454.5 g/mol
  • CAS Number : 900006-28-2

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its anticonvulsant, anticancer, and anti-inflammatory properties.

Anticonvulsant Activity

Research indicates that derivatives with similar structural motifs exhibit anticonvulsant properties. For instance, studies on related compounds have shown protective effects against seizures in animal models when administered at specific doses. The anticonvulsant activity is often assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Table 1: Summary of Anticonvulsant Activity

CompoundDose (mg/kg)MES Test ResultsscPTZ Test Results
Compound A100Protection observedNo significant effect
Compound B300High protectionModerate protection
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound is not yet available in the literature.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds featuring the dimethylamino and piperazine moieties. For example, derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1). The mechanism of action appears to involve inhibition of cell growth and induction of apoptosis.

Table 2: Anticancer Activity Findings

CompoundCell LineConcentration (μM)Effect Observed
Compound XMDA-MB-2311 & 2Complete inhibition of colony growth
Compound YPanc-12Significant reduction in cell viability

Anti-inflammatory Properties

Compounds with similar chemical structures have also been evaluated for their anti-inflammatory effects. The presence of the dimethylamino group has been linked to enhanced antioxidant activity, contributing to reduced inflammation in vitro.

Table 3: Anti-inflammatory Activity

CompoundTest SystemEffect Observed
Compound ZRAW 264.7 macrophagesReduced cytokine production

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Anticonvulsant Efficacy : In a study involving a series of piperazine derivatives, one compound demonstrated significant protection against induced seizures at a dose of 300 mg/kg, indicating a promising avenue for developing new anticonvulsants.
  • Anticancer Research : A derivative similar to this compound showed a marked decrease in tumor cell viability in both MDA-MB-231 and Panc-1 models, suggesting further investigation into its mechanism could yield valuable insights for cancer therapy.
  • Inflammation Studies : The compound's ability to modulate inflammatory responses was assessed using macrophage cultures, revealing its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous oxalamide derivatives, focusing on structural variations, molecular properties, and inferred biological implications.

Substituent Variations in Aromatic Groups

  • Target compound : 4-Ethylphenyl (electron-donating group) at the N2 position.
  • N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide (): Replaces 4-ethylphenyl with a 4-nitrophenyl group (electron-withdrawing nitro substituent). Molecular weight: 452.5 g/mol (vs. ~424–452 g/mol for ethylphenyl analogs). The nitro group may reduce metabolic stability but enhance binding affinity in redox-sensitive systems .
  • N1-(4-(dimethylamino)phenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (): Substitutes 4-ethylphenyl with 4-methoxyphenyl. Methoxy groups improve solubility but may alter pharmacokinetics due to increased polarity .

Piperazine and Side-Chain Modifications

  • N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide (): Features a phenylethyl group at N2 and a 4-methoxyphenyl at N1. Molecular weight: 424.5 g/mol.
  • N1-(4-ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide ():

    • Utilizes a 4-methoxyphenylpiperazinyl group instead of 4-methylpiperazine.
    • Molecular weight: 410.5 g/mol.
    • Methoxyphenylpiperazine may enhance serotonin receptor affinity, as seen in related antipsychotic agents .

Data Table: Key Structural and Molecular Comparisons

Compound Name (Reference) N1 Substituent N2 Substituent Piperazine Type Molecular Weight (g/mol)
Target Compound 4-Dimethylaminophenyl 4-Ethylphenyl 4-Methylpiperazine ~424–452*
N2-Nitrophenyl analog () 4-Dimethylaminophenyl 4-Nitrophenyl 4-Methylpiperazine 452.5
N2-Methoxyphenyl analog () 4-Dimethylaminophenyl 4-Methoxyphenyl 4-Methylpiperazine ~420–440*
N2-Phenylethyl analog () 4-Methoxyphenyl 1-Phenylethyl 4-Methylpiperazine 424.5
N1-Ethylphenyl, N2-methoxyphenylpiperazine () 4-Ethylphenyl 2-(4-Methoxyphenylpiperazinyl)ethyl 4-Methoxyphenylpiperazine 410.5

*Estimated based on analogous structures.

Research Findings and Implications

  • Electronic Effects : Electron-donating groups (e.g., ethyl, methoxy) at N2 improve solubility and may prolong half-life compared to nitro-substituted analogs .
  • Piperazine Role : 4-Methylpiperazine (target compound) balances lipophilicity and basicity, whereas 4-methoxyphenylpiperazine () introduces additional aromaticity for receptor targeting .
  • Synthetic Challenges: Derivatives with bulky N2 groups (e.g., phenylethyl in ) require optimized coupling conditions, as noted in azetidione synthesis methods ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.